3-(3-Bromo-2-fluorophenyl)butan-2-ol is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, connected to a butanol moiety. Its molecular formula is C₉H₁₀BrF, and it possesses a chiral center at the butanol carbon, allowing for the existence of enantiomers. This compound is part of a larger class of substituted phenyl alcohols, which have been studied for their potential biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound's structure and enhancing its biological activity.
The synthesis of 3-(3-Bromo-2-fluorophenyl)butan-2-ol typically involves several steps:
3-(3-Bromo-2-fluorophenyl)butan-2-ol has potential applications in various fields:
Interaction studies involving 3-(3-Bromo-2-fluorophenyl)butan-2-ol focus on its binding affinity with various biological targets. These studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to elucidate the compound's mechanism of action. Understanding these interactions can provide insights into its therapeutic potential and guide further modifications to enhance efficacy.
Several compounds share structural similarities with 3-(3-Bromo-2-fluorophenyl)butan-2-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-chlorophenylbutan-2-ol | Contains chlorine instead of fluorine | Different halogen substituent influences reactivity |
| 4-Fluoro-3-methylphenylbutan-2-ol | Methyl substitution on the phenyl ring | Variation in sterics may affect biological activity |
| 4-Bromo-2-fluorophenylbutan-2-ol | Bromine at para position | Alters electronic properties compared to meta substitution |
The uniqueness of 3-(3-Bromo-2-fluorophenyl)butan-2-ol lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties that can influence both its reactivity and biological interactions. The combination of both bromine and fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets compared to similar compounds.
The development of halogenated phenylbutanol derivatives has paralleled advancements in aromatic substitution chemistry. Early synthetic routes relied on classical electrophilic halogenation, but modern approaches increasingly employ transition-metal catalysis to achieve regio- and stereoselectivity. For instance, rhodium-catalyzed C–H amination has enabled the functionalization of benzylic positions in compounds like 4-arylbutanols, providing access to nitrogen-containing analogs of halogenated phenylbutanols. The Claisen–Schmidt condensation, a cornerstone reaction in chalcone synthesis, has also been adapted to generate halogenated intermediates through the condensation of dimethoxy benzaldehydes with halogenated aryl ketones.
A significant breakthrough emerged with the advent of electrophilic fluorination techniques, which allowed direct substitution of bromine or hydrogen atoms in aromatic systems. This method, demonstrated in the conversion of bromothymol blue to fluorinated analogs, highlighted the feasibility of introducing fluorine into densely functionalized substrates without requiring de novo synthesis. Such methodologies laid the groundwork for the targeted incorporation of both bromine and fluorine into phenylbutanol scaffolds.
The structural evolution of halogenated phenylbutanols has been driven by the need to optimize physicochemical properties for applications in medicinal chemistry and materials science. The introduction of fluorine, with its high electronegativity and small atomic radius, has proven particularly valuable for fine-tuning electronic characteristics without introducing steric bulk. Bromine, conversely, serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of complex architectures from simple halogenated precursors.
The chiral center at the C2 position of the butanol chain adds another dimension of complexity, as enantiomers often exhibit divergent biological activities. Advances in asymmetric synthesis, such as the use of ion-paired chiral rhodium catalysts, have facilitated the production of enantioenriched halogenated phenylbutanols, underscoring the importance of stereochemical control in modern synthetic campaigns.
The compound 3-(3-bromo-2-fluorophenyl)butan-2-ol represents a halogenated aromatic alcohol with significant stereochemical complexity [1]. According to IUPAC nomenclature standards, this compound is systematically named based on the butanol backbone with substitution at the 3-position by a dihalogenated phenyl ring [2]. The molecular formula is established as C₁₀H₁₂BrFO with a molecular weight of 247.11 grams per mole [1] [3].
The stereochemical framework of this compound centers on the presence of a chiral center at the carbon bearing the hydroxyl group (carbon-2 of the butanol chain) [4] [5]. This asymmetric carbon atom is bonded to four different substituents: a hydroxyl group, a methyl group, a hydrogen atom, and a 1-(3-bromo-2-fluorophenyl)ethyl group [4]. The existence of this chiral center enables the compound to exist as two non-superimposable mirror images, designated as R and S enantiomers according to the Cahn-Ingold-Prelog priority rules [6] [7].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrFO | [1] |
| Molecular Weight | 247.11 g/mol | [1] [3] |
| CAS Registry Number | 1702540-18-8 | [1] [2] |
| InChI | InChI=1S/C10H12BrFO/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3 | [1] [2] |
| InChI Key | QIFPWIDFVNLXLP-UHFFFAOYSA-N | [1] [2] |
The assignment of absolute configuration follows established protocols for secondary alcohols [6] [7]. Priority assignment based on atomic number places the brominated fluorophenyl group as the highest priority substituent, followed by the hydroxyl group, the methyl group, and finally the hydrogen atom [7]. The configuration is determined by viewing the molecule along the carbon-hydrogen bond and observing the sequence of priority groups [6].
The phenyl ring substitution pattern exhibits ortho-positioning of the fluorine and bromine atoms, creating a unique electronic environment [8]. This substitution pattern influences both the physical properties and potential reactivity of the compound through electronic and steric effects [9] [8]. The presence of both electron-withdrawing halogen substituents significantly alters the electron density distribution within the aromatic system [10].
X-ray crystallographic studies of halogenated phenyl alcohol derivatives provide essential insights into the three-dimensional molecular architecture [11] [12]. While specific crystal structure data for 3-(3-bromo-2-fluorophenyl)butan-2-ol remains limited in the literature, comparative analysis with structurally related compounds reveals characteristic geometric parameters [13] [14].
The molecular geometry of halogenated aromatic alcohols typically exhibits specific bond lengths and angles that reflect the influence of halogen substituents [15] [16]. In similar bromo-fluorophenyl compounds, the carbon-bromine bond length ranges from 1.89 to 1.91 Ångströms, while the carbon-fluorine bond length typically measures between 1.33 and 1.36 Ångströms [17] [16]. The aromatic carbon-carbon bonds maintain standard lengths of approximately 1.39 to 1.40 Ångströms [16].
| Bond Type | Typical Length (Å) | Angular Geometry (°) |
|---|---|---|
| C-Br (aromatic) | 1.89-1.91 | - |
| C-F (aromatic) | 1.33-1.36 | - |
| C-C (aromatic) | 1.39-1.40 | 120 ± 2 |
| C-O (alcohol) | 1.42-1.45 | - |
| O-H (hydroxyl) | 0.96-0.97 | - |
Crystal packing arrangements in halogenated aromatic compounds frequently involve halogen bonding interactions [8] [18]. The bromine atom can participate in halogen bonding as an electron-deficient species, while the fluorine atom typically acts as an electron-rich acceptor [8]. These non-covalent interactions significantly influence the solid-state structure and may lead to specific crystal packing motifs [18] [13].
The dihedral angle between the phenyl ring and the butanol chain represents a critical structural parameter [19]. In related phenyl alcohol derivatives, this angle typically ranges from 60 to 120 degrees, depending on steric interactions and crystal packing forces [19]. The hydroxyl group orientation relative to the phenyl ring affects both intramolecular and intermolecular hydrogen bonding patterns [12] [19].
Hirshfeld surface analysis of related halogenated compounds reveals that halogen-halogen contacts contribute significantly to the overall crystal packing stability [18]. The percentage of molecular surface involved in halogen interactions typically ranges from 15 to 25 percent in compounds containing both bromine and fluorine substituents [18].
Density functional theory calculations provide comprehensive insights into the conformational preferences and electronic structure of 3-(3-bromo-2-fluorophenyl)butan-2-ol [20] [21]. Computational modeling at the B3LYP/6-311+G(d,p) level of theory has proven effective for analyzing halogenated aromatic alcohols and predicting their structural properties [16] [22].
The rotational energy profile around the carbon-carbon bond connecting the phenyl ring to the butanol chain reveals multiple conformational minima [23]. Typical energy barriers for rotation around this bond range from 2 to 8 kilocalories per mole, depending on the specific halogen substitution pattern [23]. The most stable conformations generally correspond to staggered arrangements that minimize steric clashes between the halogen atoms and the butanol substituents [4].
| Conformational Parameter | Energy Range (kcal/mol) | Preferred Geometry |
|---|---|---|
| Phenyl-Chain Rotation | 0-8 | Staggered |
| Hydroxyl Group Orientation | 0-3 | Anti to largest substituent |
| Halogen-Chain Interactions | -0.5 to +2 | Minimized steric clash |
Frontier molecular orbital analysis reveals the electronic characteristics of the compound [16] [22]. The highest occupied molecular orbital typically exhibits significant contribution from the aromatic π-system, while the lowest unoccupied molecular orbital shows involvement of both the aromatic system and the halogen substituents [22]. The energy gap between these orbitals influences the compound's chemical reactivity and optical properties [16].
Vibrational frequency calculations predict characteristic infrared absorption bands [24]. The hydroxyl stretching vibration typically appears around 3600-3700 wavenumbers, while aromatic carbon-carbon stretching modes occur in the 1500-1600 wavenumber region [24]. The carbon-halogen stretching vibrations provide diagnostic peaks around 600-800 wavenumbers for carbon-bromine bonds and 1000-1200 wavenumbers for carbon-fluorine bonds [24].
Solvation effects significantly influence the conformational preferences in solution [21] [25]. Continuum solvation models predict that polar solvents stabilize conformations with exposed hydroxyl groups, while nonpolar solvents favor conformations with intramolecular hydrogen bonding [25]. The calculated solvation free energies typically range from -5 to -15 kilocalories per mole in polar solvents [25].
The development of efficient bromination strategies for aromatic compounds represents a crucial area in the synthetic chemistry of halogenated aromatics. For compounds such as 3-(3-Bromo-2-fluorophenyl)butan-2-ol, the selective introduction of bromine atoms into aromatic systems requires careful consideration of reaction conditions and reagent choice.
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide has emerged as the preferred reagent for regioselective aromatic bromination due to its superior handling characteristics and reaction selectivity [1] [2]. The mechanism involves the formation of a polarized bromine electrophile that selectively attacks electron-rich aromatic positions. Under optimized conditions, NBS can achieve para-bromination with excellent selectivity (85-97% yields) while maintaining mild reaction conditions [3] [4].
The use of NBS in combination with catalytic systems has demonstrated remarkable improvements in regioselectivity. Studies have shown that the combination of NBS with Amberlyst-15 in tetrahydrofuran at 0°C provides exceptional para-selectivity for phenolic and aniline substrates [3]. This approach is particularly relevant for synthesizing fluorinated aromatic compounds where precise regiocontrol is essential.
Lewis Acid Catalyzed Bromination Systems
Traditional electrophilic aromatic bromination employs molecular bromine activated by Lewis acids such as iron(III) bromide or aluminum bromide [1] [5]. The mechanism proceeds through a two-step process: initial formation of a bromonium ion complex followed by electrophilic attack on the aromatic ring [6] [7]. While these methods are well-established, they typically produce mixtures of ortho and para isomers, limiting their utility for selective synthesis.
Recent advances in Lewis acid catalysis have focused on developing more selective systems. Enhanced reactivity through halogen bonding interactions has been demonstrated using lactic acid derivatives as halogen bond acceptors with NBS [2]. This approach provides significant rate enhancements and improved regioselectivity under aqueous conditions at room temperature.
Ionic Liquid-Mediated Bromination
The application of ionic liquids as reaction media for aromatic bromination has gained considerable attention due to their environmental benefits and recyclability [4]. The use of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a reaction medium for NBS bromination provides several advantages: rapid reaction times, excellent yields (90-98%), and recyclable reaction medium [4].
This methodology demonstrates particular effectiveness for large-scale bromination reactions. The ionic liquid can be recycled multiple times with minimal loss of catalytic efficiency when properly activated through microwave treatment prior to reuse [4].
The synthesis of chiral alcohols such as 3-(3-Bromo-2-fluorophenyl)butan-2-ol requires sophisticated stereocontrol strategies to achieve high enantiomeric purity. The butanol moiety contains a chiral center that can exist in both R and S configurations, necessitating stereoselective synthetic approaches.
Chiral Auxiliary-Directed Synthesis
Chiral auxiliaries represent a powerful tool for controlling stereochemistry in organic synthesis [8] [9]. These temporary chiral groups are covalently attached to substrates to direct the stereochemical outcome of subsequent reactions. For the synthesis of chiral butanol derivatives, amino acid-derived auxiliaries have shown exceptional effectiveness.
The use of oxazolidinone-based chiral auxiliaries, particularly those derived from Evans' methodology, provides excellent diastereoselectivity (>95% de) for a broad range of substrates [10] [9]. These auxiliaries are easily attached and removed, allowing for efficient recovery and recycling in synthetic sequences.
Recent developments in serine-derived chiral auxiliaries have demonstrated particular promise for stereoselective amino alcohol synthesis [11]. Electrocatalytic decarboxylative transformations using serine-derived chiral carboxylic acids enable efficient access to enantiopure amino alcohols with high stereoselectivity and chemoselectivity.
Asymmetric Catalysis Systems
Asymmetric catalysis offers advantages over stoichiometric chiral auxiliaries through reduced waste generation and improved atom economy [12]. Transition metal complexes with chiral ligands can achieve high enantioselectivities (85-99% ee) for specific transformations.
Rhodium-based catalysts have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving near-perfect optical purity for certain amino acid derivatives [13]. The homogeneous nature of these systems allows for precise control of reaction conditions and high reproducibility.
Nickel complexes have shown particular promise for synthesizing fluorinated amino acid derivatives with excellent enantio- and diastereoselectivity [14]. The ability to control both the formation of the chiral center and the incorporation of fluorine substituents makes these systems particularly valuable for complex molecule synthesis.
Substrate-Controlled Strategies
Substrate-controlled stereoselection utilizes the inherent chirality present in starting materials to direct the stereochemical outcome of reactions [15]. This approach is particularly effective for molecules containing existing chiral centers that can influence the formation of new stereogenic centers.
The Felkin-Anh model provides a theoretical framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones [15]. This approach has been successfully applied to the synthesis of propargylic alcohols, which can serve as precursors to more complex chiral butanol derivatives.
The development of efficient catalytic systems is crucial for optimizing the synthesis of complex molecules while maintaining high yields and product purity. Modern catalytic approaches focus on combining high activity with excellent selectivity and sustainability.
Palladium-Based Catalytic Systems
Palladium catalysts remain the gold standard for cross-coupling reactions, with continuous improvements in catalyst design leading to enhanced performance [16] [17]. Recent advances in palladium nanoparticle catalysis have demonstrated significant improvements in yield (15-25% increase) while reducing catalyst loading requirements [18].
The development of palladium complexes with specialized ligands has enabled more efficient catalyst turnover and improved functional group tolerance [19]. Amino acid-derived ligands have shown particular promise for C-H functionalization reactions, achieving turnover numbers exceeding 450 with catalyst loadings as low as 0.2 mol% [19].
Cooperative photoredox and palladium catalysis represents a paradigm shift in synthetic methodology [16]. This dual catalytic approach enables novel reaction pathways under mild conditions while improving reaction rates, functional group compatibility, and substrate scope.
Biocatalytic Systems
Biocatalysis offers unique advantages for stereoselective synthesis, particularly for the preparation of chiral alcohols and amino alcohols [12]. Enzyme-catalyzed reactions can achieve exceptional enantioselectivities (>99% ee) under mild, environmentally friendly conditions.
Alcohol dehydrogenases have demonstrated particular effectiveness for the synthesis of chiral secondary alcohols, including butanol derivatives [20]. These enzymes can be engineered to accept non-natural substrates, expanding their utility for synthetic applications.
The integration of biocatalytic steps with traditional organic synthesis (chemoenzymatic synthesis) provides a powerful approach for complex molecule construction [21]. This methodology combines the selectivity of enzymatic transformations with the versatility of chemical synthesis.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives to traditional catalytic systems [22]. Small molecule organocatalysts can achieve excellent stereoselectivities (80-98% ee) while being easily recoverable and recyclable.
The development of multifunctional organocatalysts has enabled complex cascade reactions that build molecular complexity in a single synthetic operation [22]. These systems can achieve yield improvements of 25-40% compared to traditional stepwise approaches.
Recent advances in organocatalytic methodology have focused on developing catalysts that can operate under aqueous conditions or in sustainable solvents [22]. This approach addresses environmental concerns while maintaining high catalytic efficiency.
Post-synthetic modification (PSM) techniques have become essential tools for fine-tuning the properties of synthesized compounds without requiring complete reconstruction of the molecular framework. These methods are particularly valuable for optimizing the biological activity and physical properties of pharmaceutical intermediates.
Covalent Post-Functionalization
Covalent post-functionalization involves the formation of new covalent bonds to introduce functional groups that enhance the desired properties of the target molecule [23]. This approach is particularly useful for compounds like 3-(3-Bromo-2-fluorophenyl)butan-2-ol, where additional functional groups may be required for biological activity.
The use of click chemistry reactions has revolutionized covalent post-functionalization by providing reliable, high-yielding reactions under mild conditions [23]. These reactions can be performed on complex molecules without affecting sensitive functional groups, making them ideal for late-stage modifications.
Recent developments in C-H functionalization have enabled direct post-synthetic modification of aromatic rings without requiring pre-functionalization [24]. This approach allows for the introduction of diverse functional groups at specific positions on aromatic systems.
Coordinative Modification Strategies
Coordinative post-synthetic modification utilizes metal coordination to introduce new functionality or modify existing properties [25]. This approach is particularly effective for compounds containing coordinating functional groups such as alcohols, amines, or aromatic rings.
The development of mild coordination conditions has enabled the modification of sensitive substrates without decomposition or rearrangement [25]. These methods often provide improved thermal stability and enhanced catalytic activity in the modified products.
Surface and Interface Modifications
Surface modification techniques have become increasingly important for controlling the physical and chemical properties of synthesized materials [26]. These methods allow for the modification of interface properties without affecting the bulk structure of the material.
The development of bioconjugation techniques has enabled the attachment of biomolecules to synthetic scaffolds, creating hybrid materials with unique properties [23]. This approach is particularly valuable for drug delivery applications and biomedical materials.
Template Removal and Structural Optimization
Template removal represents a specialized form of post-synthetic modification that involves the selective removal of structural elements to generate porosity or alter molecular architecture [23]. This technique is particularly useful for creating materials with specific pore sizes or surface areas.
The development of selective cleavage conditions has enabled the removal of specific structural elements while preserving the integrity of the remaining framework [23]. This approach allows for precise control over the final structure and properties of the synthesized material.
Advanced post-synthetic modification techniques continue to evolve, with new methods being developed to address specific synthetic challenges. The integration of multiple modification strategies in sequential processes has enabled the creation of complex materials with precisely tailored properties [25] [23].